molecular formula C9H8ClIO3 B1404324 Methyl 5-chloro-4-iodo-2-methoxybenzoate CAS No. 473574-26-4

Methyl 5-chloro-4-iodo-2-methoxybenzoate

Cat. No. B1404324
M. Wt: 326.51 g/mol
InChI Key: DOXZFKGJAATNEJ-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-4-iodo-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8ClIO3 . It is a derivative of benzoic acid, with a methyl ester group, a methoxy group, a chlorine atom, and an iodine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-4-iodo-2-methoxybenzoate” includes a benzene ring with a chlorine atom and an iodine atom attached at the 5th and 4th positions, respectively. A methoxy group is attached at the 2nd position, and a methyl ester group is attached to the carboxyl group .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-4-iodo-2-methoxybenzoate” is a white to light yellow crystal powder . It has a molecular weight of 200.62 . The melting point is 150-152 °C, and the boiling point is 235-240 °C (lit.) . The density is 1.259 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 5-chloro-4-iodo-2-methoxybenzoate is used in chemical synthesis processes. For instance, it has been involved in the synthesis of new derivatives of griseofulvin, a substance isolated from the mangrove endophytic fungus Nigrospora sp. These compounds have shown potential for moderate antitumor and antimicrobial activity (Xia et al., 2011).

Pharmaceutical Applications

In pharmaceutical research, this chemical has been used in the synthesis of metoclopramide, an antiemetic drug. An industrial synthesis process involving Methyl 5-chloro-4-iodo-2-methoxybenzoate as an intermediate has been reported, demonstrating its significance in the production of pharmaceutical compounds (Murakami et al., 1971).

Cross-Coupling Reactions in Organic Chemistry

This compound has also been noted for its role in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. The optimization of this process to obtain biaryls in good yield highlights its utility in complex organic synthesis (Chaumeil et al., 2000).

Photostabilization Research

In the study of photostabilizers, Methyl 5-chloro-4-iodo-2-methoxybenzoate has been investigated for its role in the generation and quenching of singlet molecular oxygen. This research is crucial in understanding the environmental stability and degradation of materials exposed to light (Soltermann et al., 1995).

Safety And Hazards

“Methyl 5-chloro-4-iodo-2-methoxybenzoate” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-chloro-4-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXZFKGJAATNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-4-iodo-2-methoxybenzoate

Synthesis routes and methods

Procedure details

4-Amino-5-chloro-2-methoxy benzoic acid methyl ester of Step A (5.00 g, 23.2 mmol) was suspended in water (52 mL) and concentrated sulfuric acid (13 mL) was added. The resulting suspension was cooled to −1° C. and a solution of sodium nitrite (1.76 g, 25.5 mmol) in water (10 mL) was added at a rate which maintained the temperature below 0° C., resulting in the formation of a clear yellow solution. A mixture of potassium iodide (4.23 g, 25.5 mmol) and iodine (3.24 g, 12.8 mmol) in water (50 mL) was then added dropwise and the reaction stirred at 0° C. for 1.5 hours. The reaction mixture was warmed to room temperature and extracted with ethyl acetate. The combined extracts were washed sequentially with 1 M aqueous sodium thiosulfate, 1 N sodium hydroxide and brine, and dried over anhydrous magnesium sulfate, filtered and concentrated, whereupon the product crystallized. The resulting orange crystals were suspended in petroleum ether, filtered and dried in vacuo to provide the title compound (6.38 g), m.p. 72-73° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.23 g
Type
reactant
Reaction Step Four
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
52 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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